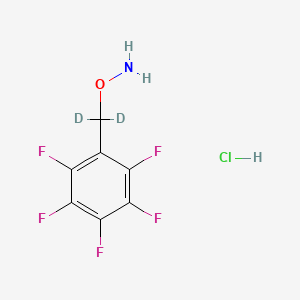

O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL

CAS No.:

Cat. No.: VC16641715

Molecular Formula: C7H5ClF5NO

Molecular Weight: 251.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClF5NO |

|---|---|

| Molecular Weight | 251.58 g/mol |

| IUPAC Name | O-[dideuterio-(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride |

| Standard InChI | InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H/i1D2; |

| Standard InChI Key | HVMVKNXIMUCYJA-CUOKRTIESA-N |

| Isomeric SMILES | [2H]C([2H])(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |

| Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

O-(2,3,4,5,6-Pentafluorobenzyl-alpha,alpha-D2)-hydroxylamine hydrochloride (CAS: 57981-02-9) has a molecular formula of and a molecular weight of 251.58 g/mol. The compound’s structure features a pentafluorobenzyl group attached to a hydroxylamine moiety, with deuterium atoms replacing hydrogen at the alpha positions of the methylene bridge. This modification is critical for isotopic labeling applications, as it introduces a mass shift detectable in MS. The SMILES notation for the compound is Cl.NOC([2H])([2H])c1c(F)c(F)c(F)c(F)c1F, reflecting the deuteration and fluorine substitution pattern.

Synthesis and Purification

The synthesis of O-(2,3,4,5,6-pentafluorobenzyl-alpha,alpha-D2)-hydroxylamine hydrochloride involves the reaction of pentafluorobenzyl bromide with deuterated hydroxylamine under controlled conditions. Key steps include:

-

Deuterium Incorporation: Hydroxylamine hydrochloride is treated with deuterium oxide () to replace hydrogens at the alpha positions, yielding .

-

Alkylation: The deuterated hydroxylamine reacts with 2,3,4,5,6-pentafluorobenzyl bromide in an aprotic solvent (e.g., dimethylformamide) at 60–80°C, forming the pentafluorobenzyl derivative.

-

Acidification and Crystallization: The product is treated with hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures .

Optimal reaction conditions (pH 6.5–7.5, inert atmosphere) minimize side reactions such as over-alkylation or decomposition. Final purity typically exceeds 98%, as verified by high-performance liquid chromatography (HPLC) .

Mechanism of Derivatization

Reaction with Carbonyl Compounds

The compound reacts with aldehydes and ketones to form stable oxime derivatives. The mechanism proceeds via nucleophilic attack by the hydroxylamine oxygen on the carbonyl carbon, followed by proton transfer and elimination of water:

The electron-withdrawing pentafluorobenzyl group increases the electrophilicity of the carbonyl carbon, accelerating reaction rates by up to 50% compared to non-fluorinated analogs .

Isotopic Labeling Advantages

Deuteration at the alpha positions introduces a mass difference of 2 Da between labeled and unlabeled derivatives, enabling:

-

Quantitative Analysis: Internal standardization using deuterated analogs corrects for matrix effects and instrument variability .

-

Differentiation of Analytes: Co-eluting peaks in gas chromatography (GC) are resolved via unique mass-to-charge () ratios in MS .

Analytical Applications

Environmental Monitoring

The compound is used to derivatize carbonyl pollutants (e.g., formaldehyde, acrolein) in air and water samples. A 2025 study demonstrated its efficacy in detecting sub-ppb levels of hexanal in urban air using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .

Table 1: Detection Limits for Select Carbonyl Compounds

| Compound | Matrix | LOD (ng/mL) | Reference |

|---|---|---|---|

| Formaldehyde | Air | 0.09 | |

| Acetone | Water | 0.15 | |

| Glutaraldehyde | Hospital Air | 0.21 |

Biomedical Research

In urine analysis, the reagent enables the quantification of endogenous VOCs linked to metabolic disorders. A 2021 method achieved 95–107% recovery for 45 VOCs in smoker urine, with precision (CV) <10% . The deuterated analog compensates for analyte losses during storage and extraction, reducing bias from volatilization .

Food and Beverage Industry

PFBHA·HCl derivatives are pivotal in profiling aroma-active carbonyls in wines. A 2010 study identified 44 carbonyls in grape varieties, including 5-methylfurfural, which correlates with aging processes .

Research Findings and Case Studies

VOC Analysis in Smoker Urine

A 2021 study compared VOC levels in paired urine and blood samples from 36 smokers. Deuterated PFBHA·HCl enabled accurate correction for preanalytical losses, revealing:

-

Nonpolar VOCs (e.g., ethylbenzene) were 30% higher in blood than urine () .

-

Polar VOCs (e.g., furan) showed 25% higher urinary concentrations () .

Wine Carbonyl Profiling

Using HS-SPME-GC-MS, researchers identified 5-methylfurfural as a marker for oak-aged wines. The method achieved linearity () and LODs of 0.3–0.6 ng/mL .

Table 2: Key Biomarkers in Smoker Urine

| Biomarker | Urine Concentration (ng/mL) | Blood Concentration (ng/mL) |

|---|---|---|

| 2,5-Dimethylfuran | 12.3 ± 1.2 | 11.8 ± 1.1 |

| Benzene | 8.7 ± 0.9 | 8.5 ± 0.8 |

| Toluene | 15.4 ± 1.5 | 14.9 ± 1.4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume